molecular formula C13H9F2NO2 B6400114 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% CAS No. 1261996-60-4

3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95%

Cat. No. B6400114
CAS RN: 1261996-60-4
M. Wt: 249.21 g/mol
InChI Key: SZBKCUBFCXTXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2,6-difluorophenyl)benzoic acid (DFBA) is an important compound in the field of organic chemistry. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and methanol. It is widely used in research laboratories due to its unique properties and wide range of applications. DFBA has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. It is used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and antibiotics. It has also been used in studies to investigate the biochemical and physiological effects of various drugs, as well as to study the mechanism of action of drugs.

Mechanism of Action

3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and inhibition of COX-2 has been shown to reduce inflammation and pain. In addition, 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% has been found to inhibit the enzyme lipoxygenase, which is responsible for the synthesis of leukotrienes, which are also important mediators of inflammation. Inhibition of lipoxygenase has been shown to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% have been studied in a variety of organisms, including humans, mice, and rats. In humans, 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% has been found to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In mice and rats, 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% has been found to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines and the production of leukotrienes.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is widely available. It is also relatively stable and easy to work with. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. It is also relatively unstable at higher temperatures, and it can decompose in the presence of strong acids or bases.

Future Directions

In the future, 3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% may be used in the development of new drugs for the treatment of inflammation and pain. It may also be used in the development of new drugs for the treatment of cancer and other diseases. Additionally, it may be used to study the biochemical and physiological effects of other drugs, as well as to study the mechanisms of action of drugs. Finally, it may be used to study the effects of environmental toxins on the human body.

Synthesis Methods

3-Amino-5-(2,6-difluorophenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most commonly used method is the condensation reaction between 2,6-difluorobenzaldehyde and 3-aminobenzoic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of between 80-100°C for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

3-amino-5-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-10-2-1-3-11(15)12(10)7-4-8(13(17)18)6-9(16)5-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKCUBFCXTXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689682
Record name 5-Amino-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-60-4
Record name 5-Amino-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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